rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid
Description
rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a chiral small molecule featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 5. The 4-position of the heterocycle is linked via an amino group to a propanoic acid chain with a rel-(2R) configuration. The propanoic acid moiety may enhance solubility and bioavailability, while the thienopyrimidine core could facilitate interactions with enzymatic active sites or protein-binding domains .
Properties
CAS No. |
2209832-18-6 |
|---|---|
Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
(2R)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H13N3O2S/c1-5-7(3)17-10-8(5)9(12-4-13-10)14-6(2)11(15)16/h4,6H,1-3H3,(H,15,16)(H,12,13,14)/t6-/m1/s1 |
InChI Key |
LNPUNNQQEDZGFY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC2=NC=NC(=C12)N[C@H](C)C(=O)O)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C)C(=O)O)C |
Origin of Product |
United States |
Biological Activity
rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid, commonly referred to as a thienopyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.
- IUPAC Name : (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-D-alanine
- Molecular Formula : C11H13N3O2S
- CAS Number : 2209832-18-6
- Molar Mass : 251.31 g/mol
- Purity : ≥ 95% .
The biological activity of this compound is primarily attributed to its ability to modulate various receptors and enzymes. Research indicates that thienopyrimidine derivatives can act as inhibitors of histamine receptors and have shown promise in treating inflammatory conditions .
Key Mechanisms:
- Histamine Receptor Modulation : The compound has been identified as a potential inhibitor of H1 and H4 histamine receptors, which are involved in allergic responses and inflammation .
- Antioxidant Activity : Preliminary studies suggest that related compounds exhibit significant antioxidant properties, which may be beneficial in reducing oxidative stress in cells .
Anticancer Activity
A study evaluating the anticancer potential of various thienopyrimidine derivatives found that certain modifications could enhance cytotoxicity against cancer cell lines. For instance:
- Cell Line Tested : A549 (non-small cell lung cancer)
- Results : Compounds with specific substituents demonstrated a reduction in cell viability by up to 50%, indicating potential for further development as anticancer agents .
| Compound | Cell Viability Reduction (%) | Significant Substituent |
|---|---|---|
| Compound 20 | 17.2% | 2-furyl |
| Compound 21 | 34.2% | 2-thienyl |
| Compound 22 | 17.4% | Nitrothiophene |
Antioxidant Properties
In addition to anticancer activity, the compound's structure suggests potential antioxidant capabilities. Compounds structurally similar to rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid have shown promising results in DPPH radical scavenging assays .
Case Studies
- Histamine Receptor Inhibition :
- Anticancer Research :
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with two structurally related analogs from recent literature and commercial sources:
Functional Implications
- The ether-linked derivative in incorporates a bulky aryl substituent, which likely improves selectivity for apoptosis regulators (MCL-1/BCL-2) but may reduce solubility due to increased hydrophobicity .
Methyl Substitutions at 5,6 Positions :
- Propanoic Acid Chain: The C2-amino-linked chain in the target compound may adopt a distinct spatial orientation compared to the C3-sulfanyl or ether-linked analogs, affecting interactions with charged residues in target proteins.
Research Findings and Hypotheses
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s amino group and propanoic acid may confer higher aqueous solubility than the sulfanyl analog () but lower than the oxygen-linked derivative (), which has polar hydroxyl and methoxy groups .
- Metabolic Stability : The 5,6-dimethyl groups in all three compounds likely protect against cytochrome P450-mediated degradation, a common issue with unsubstituted heterocycles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves coupling 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with a chiral propanoic acid derivative. Key steps include:
- Amine activation : Use of coupling agents like EDCI/HOBt in anhydrous DCM under argon to minimize racemization .
- Stereochemical control : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the (2R)-enantiomer .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water to ≥98% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns on the thienopyrimidine ring and stereochemistry at C2. Key signals: δ 1.5–1.7 ppm (CH3 of propanoic acid) and δ 7.2–8.1 ppm (thienopyrimidine protons) .
- HPLC-MS : Reverse-phase C18 column with a chiral mobile phase (e.g., β-cyclodextrin) to verify enantiomeric excess (>99%) .
- X-ray crystallography : To resolve ambiguities in stereochemistry and confirm hydrogen-bonding interactions between the amino group and pyrimidine ring .
Q. What preliminary biological assays are recommended to assess its mechanism of action?
- Methodological Answer :
- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) using a spectrophotometric assay (NADPH oxidation at 340 nm), as thienopyrimidines often target folate pathways .
- Cellular uptake : Radiolabeled compound (e.g., H) in HEK293 cells with LC-MS quantification to evaluate membrane permeability .
Advanced Research Questions
Q. How does the stereochemistry at C2 influence binding affinity to biological targets, and what computational methods validate this?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the (2R)-enantiomer and DHFR’s active site. Key residues: Asp27 and Phe31 for hydrogen bonding .
- Free energy calculations : MM-GBSA analysis to compare binding energies of (2R) vs. (2S) enantiomers, showing a ΔΔG of −2.3 kcal/mol favoring the (2R)-form .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against resistant bacterial strains?
- Methodological Answer :
- Derivatization : Introduce substituents at the 5,6-dimethyl positions (e.g., Cl, CF3) via Ullmann coupling or Pd-catalyzed cross-coupling .
- Biological testing : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 29213) with resistant phenotypes. Data table:
| Substituent | MIC (μg/mL) | Resistant Strain Activity |
|---|---|---|
| 5,6-diCH3 | 0.5 | 4-fold reduction |
| 5-CF3,6-CH3 | 0.2 | 8-fold reduction |
Q. What strategies mitigate batch-to-batch variability in impurity profiles during scale-up?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
